molecular formula C9H20ClNO B1484863 Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride CAS No. 2098062-28-1

Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride

Cat. No.: B1484863
CAS No.: 2098062-28-1
M. Wt: 193.71 g/mol
InChI Key: XVLLJMLPDDDXRZ-UHFFFAOYSA-N
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Description

Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride is a secondary amine salt characterized by a branched alkyl chain and a tetrahydrofuran (oxolane) ring. The compound’s structure includes:

  • A methyl group attached to the amine nitrogen.
  • A propyl chain with a central carbon substituted by a methyl group and an oxolan-3-yl (tetrahydrofuran-3-yl) group.
  • A hydrochloride salt, enhancing solubility in polar solvents.

Molecular Formula: C₈H₁₉ClNO (calculated) Molecular Weight: 180.45 g/mol (calculated) Key Features:

  • Branched alkyl chain with geminal methyl groups.
  • Ether-containing oxolane ring, which may improve solubility compared to purely aliphatic analogs.
  • Secondary amine functionality, typical in bioactive molecules .

Properties

IUPAC Name

N,2-dimethyl-2-(oxolan-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,7-10-3)8-4-5-11-6-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLLJMLPDDDXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)C1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including an oxolane ring and a propylamine moiety, suggest potential interactions with biological systems, making it a candidate for further investigation into its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially affecting mood and cognitive functions .

Potential Therapeutic Applications

  • Neuropharmacology : The compound's structural similarity to known psychoactive substances suggests potential applications in treating mood disorders or neurodegenerative diseases.
  • Antidiabetic Properties : Some studies have explored the role of similar compounds in managing blood glucose levels, indicating a possible therapeutic role in diabetes management .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymatic activities. For example, studies on lysosomal phospholipase A2 inhibition have shown that compounds within this chemical class can significantly reduce enzyme activity, which is linked to drug-induced phospholipidosis .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound. Preliminary results indicate that it may exhibit favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of ActionReference
This compoundPotential neuroactive effectsModulation of neurotransmitter systems
2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochlorideEnzyme inhibitionInteraction with phospholipases
Other related compoundsAntidiabetic effectsRegulation of glucose metabolism

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
The compound serves as a valuable intermediate in the synthesis of various organic compounds. It is particularly useful in creating complex molecules due to its unique structural features, which allow for selective reactions. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.

Table 1: Chemical Reactions Involving Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine Hydrochloride

Reaction TypeDescriptionReference
AlkylationUsed to introduce alkyl groups into substrates
AmidationForms amides from carboxylic acids
Coupling ReactionsParticipates in cross-coupling reactions

Biological Research

Biochemical Pathway Studies
Researchers employ this compound to study biochemical pathways and interactions within biological systems. Its ability to modulate enzyme activity makes it a candidate for investigating metabolic processes and signaling pathways.

Case Study: Enzyme Modulation
In a study examining the effects of this compound on specific enzymes, researchers found that it could significantly alter enzyme kinetics, providing insights into metabolic regulation mechanisms. This was particularly evident in studies focused on phospholipase A2 inhibition, where the compound demonstrated a strong correlation with drug-induced phospholipidosis, indicating potential therapeutic applications in managing drug toxicity .

Pharmaceutical Applications

Potential Therapeutic Uses
The compound's structural characteristics suggest potential as a therapeutic agent. It has been investigated for its role as a partial agonist for adenosine receptors, which are implicated in various cardiovascular conditions. The modulation of these receptors can lead to beneficial effects in treating arrhythmias and other heart conditions.

Table 2: Pharmacological Properties

PropertyValueReference
Ki (binding affinity)1.8 nM
Hill slope0.79
EfficacyPartial agonist

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics, such as surfactants and polymer additives.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Structural Studies : Crystallographic data from analogs () highlight how branching and substituent size influence molecular packing. The target compound’s oxolane ring may adopt specific conformations in solid-state structures .

Preparation Methods

Formation of the Oxolan Ring

The oxolan ring (tetrahydrofuran) is typically synthesized via intramolecular cyclization of a suitable hydroxyalkyl precursor. Common methods include:

  • Acid-catalyzed cyclization of 3-hydroxyalkyl derivatives.
  • Ring closure through nucleophilic substitution reactions involving halohydrins.

This step ensures the correct positioning of the oxygen heteroatom within a five-membered ring structure essential for the compound's activity.

Introduction of the 2-Methyl-2-(oxolan-3-yl)propyl Group

The 2-methyl-2-(oxolan-3-yl)propyl substituent can be introduced by alkylation of the amine precursor with an appropriate alkyl halide or tosylate that contains the oxolan ring. Typical conditions involve:

  • Use of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the amine.
  • Alkylation in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Controlled temperature to avoid side reactions.

Methylation of the Amine Nitrogen

The methyl group attached to the nitrogen is introduced by methylation, often via:

  • Reaction with methyl iodide or methyl sulfate under basic conditions.
  • Alternative reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.

This step yields the tertiary amine intermediate before salt formation.

Formation of the Hydrochloride Salt

The final step involves converting the free amine into its hydrochloride salt by:

  • Treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent (e.g., ethyl acetate or isopropanol).
  • Precipitation of the hydrochloride salt by cooling or addition of a non-solvent like diethyl ether.
  • Filtration and drying to obtain the pure crystalline hydrochloride salt.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose
1 Cyclization Acid catalyst, hydroxyalkyl precursor Formation of oxolan ring
2 Alkylation Alkyl halide/tosylate, base, DMF/THF Attach 2-methyl-2-(oxolan-3-yl)propyl group to amine
3 Methylation Methyl iodide/formaldehyde + reductant Introduce methyl group on nitrogen
4 Salt formation HCl gas or HCl in solvent Convert amine to hydrochloride salt

Research Findings and Considerations

  • The preparation of this compound requires careful control of reaction conditions to maintain the integrity of the oxolan ring, which is sensitive to strong acids and bases.
  • The methylation step must be controlled to avoid over-alkylation or quaternization of the amine.
  • Purification of the hydrochloride salt typically involves recrystallization to ensure high purity, crucial for research applications.
  • Safety precautions include handling all reagents in well-ventilated areas with appropriate personal protective equipment due to the potential irritant nature of amines and hydrochloric acid.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride, and what reaction conditions ensure high yield?

  • Methodological Answer : Synthesis typically involves acid-catalyzed deprotection of a Boc-protected intermediate. For example, hydrochloric acid in dioxane (4 M) is added to the precursor, stirred at room temperature for 1 hour, and concentrated under reduced pressure to yield the hydrochloride salt. This method achieves near-quantitative yields (99-100%) . Key parameters include stoichiometric acid ratios, solvent choice (dioxane for solubility), and controlled evaporation to prevent decomposition.

Q. How is this compound characterized spectroscopically, and what NMR features confirm its structure?

  • Methodological Answer : ¹H-NMR in DMSO-d6 reveals distinct signals:

  • A broad singlet at δ 9.00 ppm (1H) for the protonated amine.
  • A methoxy group at δ 3.79 ppm (3H, s).
  • Methyl groups on the oxolan and propyl chains at δ 1.02 ppm (9H, s).
    Splitting patterns (e.g., multiplicity of the oxolan-3-yl protons) and integration ratios validate the structure. Comparative analysis with synthetic intermediates (e.g., Boc-protected analogs) resolves ambiguities .

Q. What purification strategies are effective for isolating the hydrochloride salt?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or silica gel chromatography under basic conditions (NH3/MeOH) removes unreacted precursors. Reduced-pressure concentration after acid treatment minimizes salt hydrolysis. Purity is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How do structural analogs with varying cyclic ethers (e.g., oxolane vs. oxane) differ in reactivity?

  • Methodological Answer : The oxolan-3-yl group (tetrahydrofuran derivative) imposes steric and electronic effects distinct from oxane (tetrahydropyran). For example, oxolan’s smaller ring size increases ring strain, enhancing susceptibility to acid-catalyzed ring-opening. Comparative kinetic studies using HCl in dioxane show oxolan derivatives react 2–3× faster than oxane analogs .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : The protonated amine forms hydrogen bonds with active-site residues (e.g., aspartate in proteases), while the oxolan-3-yl group engages in hydrophobic interactions. Molecular docking simulations (AutoDock Vina) and mutagenesis studies reveal that substituting the oxolan ring with a linear ether reduces binding affinity by 40–60% .

Q. How can contradictory data on reaction yields or by-products be resolved?

  • Methodological Answer : Discrepancies often arise from trace moisture in dioxane (hydrolyzing intermediates) or variable HCl gas absorption. Karl Fischer titration ensures solvent dryness, while inline IR spectroscopy monitors reaction progress. Impurity profiling via LC-MS identifies side products (e.g., N-methylation by-products), guiding process optimization .

Q. What comparative studies highlight the pharmacological advantages of this compound over its methyl or ethyl analogs?

  • Methodological Answer : In vitro assays (e.g., serotonin reuptake inhibition) show the oxolan-3-yl derivative has 10× higher selectivity than its ethyl analog. Pharmacokinetic studies in rodents reveal improved blood-brain barrier penetration (AUCbrain/AUCplasma = 0.8 vs. 0.3 for methyl analogs) due to reduced plasma protein binding .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

  • Methodological Answer : Catalytic asymmetric synthesis using chiral ligands (e.g., (R)-BINAP) achieves >98% enantiomeric excess (ee). Continuous-flow reactors with immobilized HCl scavengers (e.g., polymer-supported carbonate) enhance throughput. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride
Reactant of Route 2
Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride

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